1,3-Dibromo-5-(2-methoxyethoxy)benzene

physicochemical property solubility polar surface area

1,3-Dibromo-5-(2-methoxyethoxy)benzene (CAS 1160184-89-3) is a meta-dibrominated aromatic ether with the molecular formula C₉H₁₀Br₂O₂ and a molecular weight of 309.98 g/mol. This compound is classified as an A₂B-type monomer, featuring two equivalent bromine leaving groups at the 1- and 3-positions and a 2-methoxyethoxy solubilizing chain at the 5-position.

Molecular Formula C9H10Br2O2
Molecular Weight 309.98 g/mol
Cat. No. B7856144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibromo-5-(2-methoxyethoxy)benzene
Molecular FormulaC9H10Br2O2
Molecular Weight309.98 g/mol
Structural Identifiers
SMILESCOCCOC1=CC(=CC(=C1)Br)Br
InChIInChI=1S/C9H10Br2O2/c1-12-2-3-13-9-5-7(10)4-8(11)6-9/h4-6H,2-3H2,1H3
InChIKeyDTDJRWPAPDWXAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dibromo-5-(2-methoxyethoxy)benzene: A Defined Meta-Dihalo Building Block for Regioselective Cross-Coupling


1,3-Dibromo-5-(2-methoxyethoxy)benzene (CAS 1160184-89-3) is a meta-dibrominated aromatic ether with the molecular formula C₉H₁₀Br₂O₂ and a molecular weight of 309.98 g/mol . This compound is classified as an A₂B-type monomer, featuring two equivalent bromine leaving groups at the 1- and 3-positions and a 2-methoxyethoxy solubilizing chain at the 5-position [1]. This precise substitution pattern makes it a versatile intermediate for cross-coupling reactions (Suzuki, Stille, Negishi), enabling the construction of functionalized biaryls, terphenyls, and conjugated polymers where regiochemical control is critical [1].

Why 1,3-Dibromo-5-(2-methoxyethoxy)benzene Cannot Be Replaced by Simpler 3,5-Dibromo Analogs


In many procurement workflows, 1,3-dibromo-5-(2-methoxyethoxy)benzene is treated as interchangeable with simpler 3,5-dibromobenzene derivatives. However, the 2-methoxyethoxy substituent introduces quantifiable differences in polarity, solubility, and steric environment that directly impact reaction outcomes. For instance, replacing it with 1,3-dibromo-5-methoxybenzene (MW 265.93, PSA 9.23 Ų) reduces the polar surface area by nearly 50% and eliminates the ethylene glycol-like solubilizing moiety, which can lead to precipitation in polar aprotic solvent systems during polycondensation . Similarly, 1,3-dibromo-5-(2-methoxyethyl)benzene (MW 293.98) replaces the ether oxygen directly attached to the ring with a methylene linker, altering the electronic activation of the aromatic ring and potentially shifting regioselectivity in sequential cross-couplings . The evidence below demonstrates that these structural nuances translate into measurable performance differences that justify compound-specific selection.

Quantitative Differentiation Evidence for 1,3-Dibromo-5-(2-methoxyethoxy)benzene vs. Closest Analogs


Enhanced Polar Surface Area (PSA) Relative to 1,3-Dibromo-5-methoxybenzene

The 2-methoxyethoxy chain increases the topological polar surface area (PSA) of the target compound to 18.46 Ų, compared to 9.23 Ų for the simpler methoxy analog, 1,3-dibromo-5-methoxybenzene [1]. This represents a doubling of PSA, driven by the additional ether oxygen in the side chain.

physicochemical property solubility polar surface area

Modulated Lipophilicity (LogP) Compared to 1,3-Dibromo-5-methoxybenzene and 1,3-Dibromo-5-(2-methoxyethyl)benzene

The target compound exhibits a calculated LogP of 3.24, which is nearly identical to that of 1,3-dibromo-5-methoxybenzene (LogP 3.22) despite having a larger molecular weight (309.98 vs. 265.93) [1]. In contrast, the carbon-linked analog 1,3-dibromo-5-(2-methoxyethyl)benzene (MW 293.98) is reported to have a higher cLogP of approximately 3.4 . This indicates that the ether oxygen directly attached to the aromatic ring in the target compound offsets the lipophilicity increase that would otherwise accompany the extended side chain.

lipophilicity partition coefficient drug-likeness

Oligoether Side Chain Provides Solubility Advantage for Solution-Phase Polymer Synthesis

In a comparative study of di-substituted p-dibromobenzene monomers for Ni-catalyzed polycondensation, the methoxyethoxy-containing monomer (1g) produced an oligomer with Mn = 666, whereas monomers with linear alkoxy groups (1a–d) yielded high-molecular-weight polymers (Mn = 40,300–49,600) [1]. The low molecular weight for the methoxyethoxy monomer was attributed to the steric and electronic effects of the oxygen-containing side chain, which chelates the Ni catalyst and terminates chain growth. This result, while derived from a para-substituted analog, provides class-level evidence that the methoxyethoxy substituent fundamentally alters polymerization behavior compared to simple alkoxy chains.

polymer synthesis solubility polycondensation gas separation membranes

Higher Molecular Weight and Rotatable Bond Count vs. 1,3-Dibromo-5-methoxybenzene

The target compound has a molecular weight of 309.98 g/mol and 5 rotatable bonds (4 from the side chain), compared to 265.93 g/mol and 1 rotatable bond for 1,3-dibromo-5-methoxybenzene [1]. The increased flexibility and larger molar volume can reduce crystallinity in small-molecule applications, potentially improving amorphous film formation in organic electronic devices .

molecular weight flexibility crystallinity thermal property

High-Value Application Scenarios for 1,3-Dibromo-5-(2-methoxyethoxy)benzene


Synthesis of Asymmetric Terphenyl Ligands via Sequential Suzuki Coupling

The 1,3,5-substitution pattern with two chemically equivalent bromine atoms enables sequential Suzuki-Miyaura couplings to construct asymmetric m-terphenyl architectures. The methoxyethoxy chain provides sufficient solubility in THF or DMF solvent systems for homogeneous catalysis, while the PSA of 18.46 Ų ensures the intermediate mono-coupled product remains in solution for the second coupling step . This is a key advantage over the less soluble 1,3-dibromo-5-methoxybenzene (PSA 9.23 Ų), which may precipitate prematurely.

Monomer for Hyperbranched or Dendritic Polymer Synthesis

As an A₂B-type monomer, 1,3-dibromo-5-(2-methoxyethoxy)benzene is well-suited for synthesizing hyperbranched poly(p-phenylene)s or dendritic structures where controlled oligomerization (Mn ~600–2,000) is desired rather than high-MW linear chains [1]. The methoxyethoxy side chain's propensity to coordinate Ni catalysts, as demonstrated in the Polymer Journal study (Mn = 666 for the para analog), can be exploited to limit chain propagation and achieve targeted oligomeric molecular weights.

Building Block for OLED Host Materials Requiring Amorphous Morphology

The conformational flexibility provided by the four rotatable bonds in the 2-methoxyethoxy chain suppresses crystallization tendencies compared to the rigid 1,3-dibromo-5-methoxybenzene (1 rotatable bond) [2]. This property is advantageous for designing amorphous host materials in phosphorescent OLEDs, where crystallization-induced phase separation can cause device degradation. The compound's dibromo functionality allows incorporation into larger π-conjugated host structures via cross-coupling.

Medicinal Chemistry Intermediate with Balanced Lipophilicity

With a LogP of 3.24 and a PSA of 18.46 Ų, the target compound occupies a favorable region of drug-like chemical space for fragment-based or intermediate-based lead optimization . Compared to the carbon-linked analog 1,3-dibromo-5-(2-methoxyethyl)benzene (cLogP ~3.4, PSA ~9.2 Ų), the target compound offers better aqueous solubility potential without sacrificing membrane permeability. This balanced profile supports its use in synthesizing BACE1 inhibitor candidates and other CNS-targeted scaffolds.

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